molecular formula C11H9NO B8695531 1-Naphthaldehyde oxime

1-Naphthaldehyde oxime

Cat. No.: B8695531
M. Wt: 171.19 g/mol
InChI Key: FCTGROAUXINHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthaldehyde oxime (CAS 51873-97-3, C11H9NO) is an E-configuration aldoxime that serves as a valuable building block in synthetic and polymer chemistry. It is synthesized with high yield (~90%) from 1-naphthaldehyde and hydroxylamine hydrochloride, and is characterized by techniques including NMR and X-ray diffraction (XRD) . Single-crystal XRD analysis reveals its distinct molecular conformation, where the aldoxime group is rotated out of the naphthalene ring plane by approximately 24°, and its solid-state structure features one-dimensional polymeric chains formed via O–H···N hydrogen bonding . Its primary research value lies in its role as a key precursor for advanced photoinitiators. This compound can be converted into naphthalene-based oxime esters, which function as high-performance Type I photoinitiators for free radical polymerization . These initiators, particularly those derived from 1-naphthaldehyde, exhibit a red-shifted UV absorption profile and superior performance under UV and 405 nm LED light compared to their 2-naphthalene counterparts, enabling high conversion efficiency in acrylate-based systems for coatings and 3D printing . The mechanism involves efficient N–O bond cleavage upon light irradiation, generating iminyl and carbonate radicals that initiate polymerization . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

N-(naphthalen-1-ylmethylidene)hydroxylamine

InChI

InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H

InChI Key

FCTGROAUXINHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NO

Origin of Product

United States

Elucidation of Molecular Structure and Stereochemistry

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and structural features of 1-naphthaldehyde (B104281) oxime. A suite of techniques, including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry, offers complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-naphthaldehyde oxime, ¹H, ¹³C, and DEPT-135 NMR spectra provide unambiguous evidence for its formation and structure. nih.goviucr.orgnih.gov

The conversion of 1-naphthaldehyde to its oxime is clearly marked by distinct changes in the NMR spectra. In the ¹H NMR spectrum, the characteristic signal for the aldehyde proton (CHO), typically found around 10 ppm, disappears and is replaced by a new singlet at approximately 8.87 ppm, corresponding to the imine proton (CH=N) of the oxime. nih.goviucr.org Similarly, in the ¹³C NMR spectrum, the aldehyde carbon signal at roughly 190 ppm vanishes, while a new signal appears around 150.0 ppm, which is attributed to the oxime carbon (CH=NOH). nih.goviucr.org

Detailed analysis of the spectra for (E)-1-naphthaldehyde oxime in deuterated chloroform (CDCl₃) allows for the assignment of all proton and carbon signals. nih.goviucr.org

¹H NMR Spectral Data of (E)-1-Naphthaldehyde Oxime

Signal (ppm) Multiplicity Coupling Constant (JHH, Hz) Assignment
8.87 s - 1H, CH=N
8.48 d 8.3 1H, CH_aromatic
7.93 t 8.1 2H, CH_aromatic
7.82 d 7.1 1H, CH_aromatic
7.61 t 7.0 1H, CH_aromatic
7.56 t 7.0 1H, CH_aromatic
7.53 t 7.5 1H, CH_aromatic

Data sourced from Lasri et al. (2018) nih.goviucr.org

The ¹³C and DEPT-135 spectra provide further structural confirmation. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons, confirming the presence of eight CH carbons (seven aromatic and one from the oxime group) and showing the absence of signals for the three quaternary carbons present in the full ¹³C spectrum. nih.goviucr.org

¹³C and DEPT-135 NMR Spectral Data of (E)-1-Naphthaldehyde Oxime

Signal (ppm) Carbon Type (from ¹³C) DEPT-135 Signal
150.0 CH=N Positive
133.8 C_aromatic (quaternary) Absent
130.8 C_aromatic (quaternary) Absent
130.6 CH_aromatic Positive
128.8 CH_aromatic Positive
128.0 C_aromatic (quaternary) Absent
127.1 CH_aromatic Positive
127.0 CH_aromatic Positive
126.2 CH_aromatic Positive
125.4 CH_aromatic Positive
124.2 CH_aromatic Positive

Data sourced from Lasri et al. (2018) nih.goviucr.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands that confirm its structure. nih.goviucr.org

The most significant bands include a broad absorption at 3389 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the oxime moiety. nih.goviucr.org Another key band appears at 1614 cm⁻¹, corresponding to the C=N stretching vibration of the imine group. nih.goviucr.org The presence of these two bands provides strong evidence for the successful formation of the oxime from its parent aldehyde. iucr.org While specific Raman data is less commonly reported, it would provide complementary information on these and other vibrations within the molecule.

Characteristic Infrared (IR) Absorption Bands for (E)-1-Naphthaldehyde Oxime

Wavenumber (cm⁻¹) Vibration Type Functional Group
3389 O-H stretch Oxime (-NOH)
1614 C=N stretch Oxime (C=NOH)

Data sourced from Lasri et al. (2018) nih.goviucr.org

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with a molecular formula of C₁₁H₉NO, HRMS provides an experimental mass measurement that can be compared to the calculated theoretical mass. This high degree of accuracy helps to distinguish the compound from other potential isomers or molecules with the same nominal mass. The calculated exact mass for C₁₁H₉NO is 171.068414 g/mol . spectrabase.com

Solid-State Structural Analysis by X-ray Diffraction

While spectroscopic methods reveal molecular connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure of a molecule as it exists in the solid state. rigaku.comunimi.it This technique has been crucial in understanding the precise geometry, conformation, and intermolecular interactions of this compound.

At least two distinct crystalline forms (polymorphs) of this compound have been characterized by single-crystal X-ray diffraction, revealing important conformational details.

In one study, the (E)-isomer of this compound was found to crystallize in the monoclinic space group P2₁. iucr.orgnih.goviucr.org A key finding from this structure is that the molecule is not planar. The aldoxime substituent group lies significantly out of the plane of the naphthalene (B1677914) ring system, with a dihedral angle between the two planes measured at 23.9°. nih.govnih.gov

A separate investigation reported a different crystalline form in the orthorhombic space group P2₁2₁2₁, which contains two independent molecules (A and B) in the asymmetric unit. iucr.org Both molecules in this structure exhibit a nearly planar anti-periplanar conformation regarding the C-C=N-O torsion angle. iucr.org

Summary of Crystallographic Data for this compound

Parameter Crystal Form 1 (Lasri et al., 2018) Crystal Form 2 (Green et al., 2017)
Crystal System Monoclinic Orthorhombic
Space Group P2₁ P2₁2₁2₁
a (Å) 7.928 4.8091
b (Å) 4.843 15.526
c (Å) 11.444 22.990
β (°) 94.03 90
Molecules per Unit (Z) 2 8

Data sourced from Lasri et al. (2018) and Green et al. (2017) iucr.orgiucr.orgnih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In this compound, hydrogen bonding is the dominant force directing the supramolecular architecture.

In the monoclinic (P2₁) crystal form, molecules are linked by a single, distinct intermolecular O-H···N hydrogen bond. nih.govnih.goviucr.org This interaction connects the hydroxyl group (donor) of one molecule to the nitrogen atom (acceptor) of an adjacent molecule. nih.gov This repeated interaction generates one-dimensional polymeric chains that extend along the crystallographic b-axis. nih.govnih.gov This hydrogen-bonding pattern is described as a C(3) type II motif. iucr.org

The packing in the orthorhombic (P2₁2₁2₁) form is more complex. Here, the two independent molecules are linked by alternating O-H···N and O-H···O hydrogen bonds. iucr.org This arrangement also results in the formation of one-dimensional chains that propagate through the crystal. iucr.org The existence of different hydrogen bonding patterns highlights how subtle changes in crystallization conditions can influence the resulting solid-state structure.

Configurational and Conformational Studies

The C=N double bond of the oxime group in this compound gives rise to geometric isomerism, resulting in two possible stereoisomers: E (anti) and Z (syn). The designation depends on the spatial relationship between the hydroxyl (-OH) group and the naphthalene ring. In the E isomer, the hydroxyl group is on the opposite side of the C=N bond from the naphthalene ring, whereas in the Z isomer, it is on the same side.

Solid State Analysis

Single-crystal X-ray diffraction analysis provides unambiguous evidence for the configuration of this compound in the solid state. Studies have shown that the compound crystallizes exclusively as the (E)-isomer iucr.orgnih.govnih.gov. This preference for the E configuration in the crystalline form is a common feature among aromatic aldoximes, often attributed to favorable crystal packing forces and intermolecular interactions, such as hydrogen bonding nih.gov. In the crystal structure of (E)-1-naphthaldehyde oxime, a single intermolecular O—H⋯N hydrogen-bonding interaction leads to the formation of one-dimensional polymeric chains iucr.orgnih.govnih.gov.

Solution State Analysis

In solution, the formation of oximes from aldehydes and hydroxylamine (B1172632) can often lead to a mixture of E and Z isomers researchgate.net. However, the synthesis of this compound, followed by purification via column chromatography and crystallization, has been reported to yield the pure (E)-isomer in high yield (ca. 90%) iucr.orgnih.goviucr.org.

Spectroscopic data, particularly ¹H NMR, is instrumental in identifying the isomeric form in solution. For (E)-1-naphthaldehyde oxime, the imine proton (CH=N) gives a characteristic signal at approximately 8.87 ppm in CDCl₃ iucr.org. The specific chemical shifts of protons on the naphthalene ring are also well-defined for this isomer. While the synthesis method employed in the crystallographic study yielded the E isomer, it is important to note that the ratio of isomers in solution can be influenced by reaction conditions and the presence of catalysts researchgate.netnih.gov. The exclusive isolation of the E isomer suggests it is likely the thermodynamically more stable form under the reported reaction and purification conditions.

Spectroscopic Data for (E)-1-Naphthaldehyde Oxime iucr.org
TechniqueSolventKey Signals and Assignments
IR-3389 cm⁻¹ (O-H), 1614 cm⁻¹ (C=N)
¹H NMRCDCl₃δ 8.87 (s, 1H, CH=N), 8.48 (d, 1H, Ar-H), 7.93 (t, 2H, Ar-H), 7.82 (d, 1H, Ar-H), 7.61 (t, 1H, Ar-H), 7.56 (t, 1H, Ar-H), 7.53 (t, 1H, Ar-H)
¹³C NMRCDCl₃δ 150.0 (CH=N), 133.8, 130.8, 130.6, 128.8, 128.0, 127.1, 127.0, 126.2, 125.4, 124.2 (Aromatic C)

The conformation of this compound is defined by the rotation around the single bond connecting the oxime carbon to the C1 carbon of the naphthalene ring. This rotation determines the dihedral angle between the plane of the aldoxime group (C-CH=NOH) and the plane of the aromatic ring system.

In the solid state, X-ray diffraction data reveals that the molecule is not planar iucr.orgnih.govnih.gov. The aldoxime substituent group is twisted out of the plane of the naphthalene ring. This twisting is quantified by the dihedral angle between the two planes, which has been measured to be 23.9 (4)° iucr.orgnih.govnih.gov. A key torsion angle, N1—C11—C1—C2, which describes this rotation, is reported as 23.6 (6)° nih.goviucr.org.

This non-planar conformation is likely a result of steric hindrance between the oxime moiety and the hydrogen atom at the C8 position (the peri-hydrogen) of the naphthalene ring. If the molecule were planar, a significant steric clash would occur, destabilizing the conformation. By twisting out of the plane, the molecule relieves this steric strain, achieving a more energetically favorable state. This phenomenon is common in 1-substituted naphthalene derivatives researchgate.net.

Computational studies on the parent molecule, 1-naphthaldehyde, support this observation, indicating that steric effects are a primary driver for its conformational preferences researchgate.net. While a planar conformation might maximize π-conjugation between the substituent and the aromatic ring, the energetic penalty from steric repulsion with the peri-hydrogen is substantial, forcing the substituent to rotate out of the plane. For 1-naphthaldehyde, it has been calculated that 95% of the population exists in a non-planar cis form researchgate.net. A similar energetic balance between electronic and steric effects governs the conformation of this compound.

Conformational Data for (E)-1-Naphthaldehyde Oxime in the Solid State iucr.orgnih.goviucr.org
ParameterValueMethod
Dihedral Angle (Aldoxime Plane vs. Naphthalene Plane)23.9 (4)°Single-Crystal X-ray Diffraction
Torsion Angle (N1—C11—C1—C2)23.6 (6)°Single-Crystal X-ray Diffraction

Reactivity Profiles and Mechanistic Investigations

Oxidative Cyclization Reactions Leading to Naphtho-Fused Heterocycles

Oxidative treatment of 2-hydroxy-1-naphthaldehyde (B42665) oxime serves as a key method for generating fused heterocyclic structures. The specific product obtained is highly dependent on the oxidant employed and the reaction conditions, which steer the reaction through distinct mechanistic pathways.

The oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime can lead to the formation of isomeric products, primarily naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine. researchgate.netscispace.com The first synthesis of naphtho[1,2-d]isoxazole 2-oxide was achieved through the oxidation of 2-hydroxy-1-naphthaldehyde oxime with lead(IV) acetate (B1210297) (LTA), which also produced 4-hydroxynaphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine. researchgate.netpreprints.org However, the parent C-1 unsubstituted naphtho[1,2-d]isoxazole 2-oxide has proven to be unstable and difficult to isolate in subsequent reactions, often leading to a spiro-dimer instead. preprints.orgpreprints.org

In contrast, substituted derivatives can exhibit greater stability. For instance, the oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) yields the stable 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. preprints.orgmdpi.comnih.gov This stability is attributed to an intramolecular pseudo-hydrogen bond between the methoxy (B1213986) group at the peri-position and the C-1 hydrogen, which hinders the ring-opening of the isoxazole (B147169) ring. preprints.org Similarly, the oxidation of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime produces the stable 1-methylnaphtho[1,2-d]isoxazole 2-oxide. nih.gov

The formation of these diverse heterocyclic products is rationalized by the initial generation of a common, highly reactive o-naphthoquinone nitrosomethide intermediate. researchgate.netresearchgate.netmdpi.com This transient species is formed via the oxidation of the 2-hydroxy-1-naphthaldehyde oxime. mdpi.comdntb.gov.ua Once formed, this intermediate can undergo competing cyclization pathways: a 6π-electrocyclization involving the nitroso and methide moieties (o-cyclization) to yield the naphtho[1,2-d]isoxazole system, or a peri-cyclization involving the nitroso group and the C-8 position of the naphthalene (B1677914) ring to give the naphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine skeleton. researchgate.netmdpi.com

The o-naphthoquinone nitrosomethide can also act as a Michael acceptor or participate in Diels-Alder type self-cycloadditions, leading to other products such as spiro-dimers, highlighting the rich reactivity profile of this key intermediate. mdpi.comeie.gr

The choice of oxidant is a critical factor that dictates the reaction outcome by influencing the generation and subsequent fate of the o-naphthoquinone nitrosomethide intermediate.

Lead Tetraacetate (LTA): As a one-electron oxidant, LTA treatment of 2-hydroxy-1-naphthaldehyde oxime often results in a mixture of products. nih.govsemanticscholar.org It can facilitate both o- and peri-cyclizations, leading to the formation of both naphtho[1,2-d]isoxazole 2-oxide and 4-hydroxynaphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine. researchgate.netscispace.commdpi.com In some cases, intermolecular reactions of the intermediate predominate, yielding spiro-dimers. nih.gov

Phenyliodine(III) Diacetate (PIDA): This hypervalent iodine reagent functions as a two-electron oxidant. preprints.orgnih.gov Its reaction with 2-hydroxy-1-naphthaldehyde oxime in a non-nucleophilic solvent like t-BuOH leads exclusively to oxidative peri-cyclization, providing 4-hydroxynaphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine in high yield. preprints.orgpreprints.orgnih.govsemanticscholar.org However, when applied to (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, PIDA promotes o-cyclization to give 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. preprints.orgmdpi.comnih.govsemanticscholar.org The proposed mechanism involves the oxime's oxygen atom acting as a nucleophile toward the iodine atom of PIDA, forming an organoiodo complex that collapses to the o-naphthoquinone nitrosomethide intermediate. preprints.org

Silver Oxide (AgO): In the presence of a co-oxidant like N-methyl morpholine (B109124) N-oxide (NMMO), silver oxide oxidation of 2-hydroxy-1-naphthaldehyde oxime selectively yields a spiro adduct-dimer as the sole product via a Diels-Alder self-cycloaddition of the o-naphthoquinone nitrosomethide intermediate. preprints.orgpreprints.orgeie.grresearchgate.net Conversely, when (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime is subjected to the same conditions, the sterically demanding peri-methoxy group impedes the formation of the spiro-dimer, and the reaction instead furnishes 9-methoxynaphtho[1,2-d]isoxazole. researchgate.neteie.gr

Table 1: Influence of Oxidant on the Cyclization of 2-Hydroxy-1-naphthaldehyde Oxime Derivatives
Starting MaterialOxidantMajor Product(s)Reference(s)
2-Hydroxy-1-naphthaldehyde oximeLead Tetraacetate (LTA)Naphtho[1,2-d]isoxazole 2-oxide and Naphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine researchgate.netpreprints.orgmdpi.com
2-Hydroxy-1-naphthaldehyde oximePhenyliodine(III) Diacetate (PIDA)Naphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netoxazine preprints.orgpreprints.orgnih.gov
2-Hydroxy-1-naphthaldehyde oximeSilver Oxide (AgO) / NMMOSpiro adduct-dimer preprints.orgpreprints.orgeie.gr
(E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oximePhenyliodine(III) Diacetate (PIDA)9-Methoxynaphtho[1,2-d]isoxazole 2-oxide mdpi.comnih.govsemanticscholar.org
(E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oximeSilver Oxide (AgO) / NMMO9-Methoxynaphtho[1,2-d]isoxazole researchgate.neteie.gr

Rearrangement Reactions of Oxime Derivatives

The naphtho[1,2-d]isoxazole 2-oxides formed from oxidative cyclization are themselves subject to further transformations, most notably isomerization to nitrile oxides. These rearrangements are influenced by structural features and solvent effects.

The C-1 unsubstituted naphtho[1,2-d]isoxazole 2-oxide is prone to ring-opening, which accounts for its general instability. preprints.orgnih.gov A well-studied example of this reactivity is the rearrangement of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.comnih.govsemanticscholar.org While stable in solid form or non-polar solvents, dissolving it in deuterated dimethyl sulfoxide (B87167) (DMSO) at room temperature triggers a rearrangement to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. preprints.orgmdpi.comnih.govsemanticscholar.org This isomerization can be monitored by 1H NMR spectroscopy. mdpi.comsemanticscholar.org The resulting nitrile oxide is a highly reactive 1,3-dipole that can be trapped in situ with various dipolarophiles (e.g., dimethyl acetylenedicarboxylate (B1228247), phenylacetylene, methyl acrylate) to form a range of substituted isoxazoles in high yields. preprints.orgmdpi.com

Table 2: Synthesis of Substituted Isoxazoles via in situ Nitrile Oxide Generation
Nitrile Oxide PrecursorDipolarophileProductYieldReference(s)
9-Methoxynaphtho[1,2-d]isoxazole 2-oxideDimethyl acetylenedicarboxylate (DMAD)Substituted isoxazole85% preprints.orgmdpi.com
9-Methoxynaphtho[1,2-d]isoxazole 2-oxidePhenylacetyleneSubstituted isoxazole93% preprints.orgmdpi.com
9-Methoxynaphtho[1,2-d]isoxazole 2-oxideMethyl acrylateSubstituted isoxazole89% preprints.orgmdpi.com
9-Methoxynaphtho[1,2-d]isoxazole 2-oxideStyreneSubstituted isoxazole97% preprints.orgmdpi.com

Computational studies, including Density Functional Theory (DFT), have provided insight into the energetic factors governing these reactions. The significant steric strain between substituents at the 1,8- (peri) positions in naphthalene derivatives is a powerful driving force for reactions and rearrangements that can relieve this strain. nih.gov

In the oxidative cyclization process, the intermolecular Diels-Alder cycloaddition of the o-naphthoquinone nitrosomethide intermediate to form a spiro-dimer is highly exothermic, with a calculated reaction free energy of -82.0 kcal/mol. eie.grresearchgate.netnih.gov This makes it predominant over the intramolecular cyclization pathway, which has a free energy of approximately -37.6 kcal/mol. eie.grnih.gov However, the introduction of a bulky peri-substituent, such as a methoxy group, sterically hinders the formation of the dimer. eie.gr In this case, the alternative cyclodehydration to the isoxazole structure becomes more facile by a calculated margin of about 4.9 kcal/mol. eie.grnih.gov

The stability of the resulting isoxazole N-oxide is crucial. The stabilizing intramolecular hydrogen bonding in the 9-methoxy derivative is disrupted by polar, hydrogen-bond-accepting solvents like DMSO, which facilitates the ring-opening isomerization to the nitrile oxide. mdpi.com The N–O dipole in the arene-fused 1,2-oxazole N-oxide ring causes a distortion that increases its susceptibility to opening, reducing the π delocalization of the fused aromatic system and providing a thermodynamic driving force for the rearrangement. researchgate.net

Other Significant Transformation Pathways

The regeneration of the parent carbonyl compound, 1-naphthaldehyde (B104281), through the hydrolytic cleavage of the C=N bond in 1-naphthaldehyde oxime is a fundamental transformation. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate. The stability of oximes towards hydrolysis is generally greater than that of imines, a phenomenon attributed to the electronic contribution of the oxygen atom which reduces the electrophilicity of the carbon atom in the C=N bond. raineslab.com

The rate of hydrolysis is significantly influenced by the pH of the medium. raineslab.com Under acidic conditions, protonation of the oxime nitrogen facilitates nucleophilic attack by water. masterorganicchemistry.com In neutral or basic conditions, the rate-determining step is the attack of water on the unprotonated oxime. masterorganicchemistry.com Studies comparing the hydrolytic stability of various hydrazones and oximes have shown that oximes are generally more resistant to hydrolysis. For instance, at a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be significantly lower than that of corresponding methylhydrazone, acetylhydrazone, and semicarbazone derivatives. raineslab.comnih.gov

The general mechanism for the acid-catalyzed hydrolysis of an oxime is depicted below:

Protonation: The oxime nitrogen is protonated by an acid catalyst, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the carbon of the protonated oxime.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom.

Elimination: The resulting intermediate collapses, eliminating hydroxylamine (B1172632) and regenerating the protonated carbonyl group.

Deprotonation: The protonated carbonyl is deprotonated to yield the final aldehyde or ketone. masterorganicchemistry.com

Various reagents and conditions can be employed to promote the cleavage of oximes back to their corresponding carbonyl compounds. While strong mineral acids are effective, milder methods are often sought to avoid side reactions.

Table 1: Conditions for Hydrolytic Cleavage of Oximes

Reagent/CatalystConditionsComments
Acidic Water (e.g., HCl, H₂SO₄)HeatingStandard, but can be harsh for sensitive substrates. masterorganicchemistry.com
Cupric SaltsNot specifiedPromotes hydrolysis under milder conditions. thieme-connect.com
Iodosobenzene diacetateNeutralLeads to cleavage of ketoximes to the corresponding ketones. researchgate.net

Under certain oxidative conditions, this compound derivatives can undergo dimerization. A notable example is the oxidation of 2-hydroxy-1-naphthaldehyde oxime. researchgate.neteie.grresearchgate.net This reaction does not proceed through a simple radical coupling but involves the formation of a reactive intermediate, an o-naphthoquinone nitrosomethide, which then undergoes a Diels-Alder type self-cycloaddition. eie.gr

The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with reagents like lead(IV) acetate (LTA) or silver(I) oxide (AgO) in the presence of N-methyl morpholine N-oxide (NMMO) can lead to the formation of a spiro adduct-dimer. eie.grresearchgate.netpreprints.orgpreprints.org The proposed mechanism involves the initial oxidation of the oxime to generate the transient o-naphthoquinone nitrosomethide. This intermediate then acts as both the diene and the dienophile in an intermolecular [4+2] cycloaddition, leading to the spirocyclic dimer. eie.gr

The reaction pathway is highly dependent on the substitution pattern of the naphthalene ring. For instance, the presence of a methoxy group at the 8-position (peri-position) of 2-hydroxy-1-naphthaldehyde oxime sterically hinders the formation of the spiro adduct. eie.grpreprints.org Instead, the reaction proceeds via an intramolecular cyclodehydration to yield 9-methoxynaphtho[1,2-d]isoxazole. eie.gr Computational studies have indicated that the free energy of the intermolecular Diels-Alder cycloaddition is significantly more favorable than the intramolecular cyclization in the unsubstituted case. researchgate.neteie.gr

Table 2: Dimerization of 2-Hydroxy-1-naphthaldehyde Oxime Derivatives

Starting MaterialOxidizing AgentProduct(s)Reference
(E)-2-hydroxy-1-naphthaldehyde oximeLead(IV) acetate (LTA)Spiro adduct-dimer and naphtho[1,8-de] york.ac.uknumberanalytics.comoxazine researchgate.netpreprints.org
(E)-2-hydroxy-1-naphthaldehyde oximeSilver(I) oxide (AgO) / NMMOSpiro adduct-dimer eie.grpreprints.org
(E)-2-hydroxy-8-methoxy-1-naphthaldehyde oximeSilver(I) oxide (AgO) / NMMO9-Methoxynaphtho[1,2-d]isoxazole eie.grpreprints.org

This reactivity highlights the potential of this compound derivatives to participate in complex cycloaddition reactions, leading to structurally intricate polycyclic systems.

Reactions at the Oxime Group:

The oxime functionality itself can participate in various reactions. The nitrogen atom of the oxime is nucleophilic and can react with electrophiles. For instance, oximes react with alkylating agents on the oxygen atom to form oxime ethers. Computational studies have explored the oxime–nitrone tautomerism, suggesting that the more reactive nitrone tautomer can be involved in nucleophilic additions of oximes. rsc.org

The nucleophilicity of oximes has been systematically studied, showing a broad range of reactivity depending on the substituents. acs.orgacs.org This nucleophilicity allows oximes to add to electrophilic species like nitrilium ions. acs.orgacs.org Furthermore, the addition of organolithium reagents to chiral oxime ethers, often activated by a Lewis acid such as BF₃·Et₂O, proceeds via 1,2-nucleophilic addition to the C=N bond to afford chiral alkoxyamines. cdnsciencepub.comcdnsciencepub.com

Oxidation of the oxime group can lead to the formation of nitrile oxides. researchgate.netpreprints.orgpreprints.orgnih.gov These are highly reactive 1,3-dipolar species that readily undergo cycloaddition reactions with various dipolarophiles to form heterocyclic compounds like isoxazoles. preprints.orgpreprints.orgnih.gov Reagents such as phenyliodine(III) diacetate (PIDA) are effective for this transformation. preprints.orgpreprints.orgnih.gov

Reactions at the Naphthalene Core:

The naphthalene ring system in this compound is susceptible to electrophilic substitution reactions, similar to naphthalene itself. numberanalytics.comfirsthope.co.in Naphthalene is generally more reactive than benzene (B151609) towards electrophilic attack. iptsalipur.orgnumberanalytics.com Substitution typically occurs at the C4 and C5 positions (alpha positions relative to the ring fusion and not occupied by the formyl oxime group) due to the greater stability of the resulting carbocation intermediates. iptsalipur.orgvpscience.org

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the naphthalene ring. numberanalytics.comfirsthope.co.invpscience.org

Halogenation: Treatment with halogens like Br₂ or Cl₂ in the presence of a catalyst can introduce halogen atoms. numberanalytics.comvpscience.org

Sulfonation: Reaction with sulfuric acid leads to the introduction of a sulfonic acid group (-SO₃H). The position of substitution can be controlled by temperature. firsthope.co.iniptsalipur.orgvpscience.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the naphthalene ring, though they can be more complex than with benzene. iptsalipur.org

The presence of the aldehyde oxime group at the 1-position will influence the regioselectivity of these electrophilic substitution reactions. As an electron-withdrawing group, it is expected to deactivate the ring to which it is attached and direct incoming electrophiles to the other ring, primarily at the C5 and C8 positions.

Coordination Chemistry of 1 Naphthaldehyde Oxime As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1-naphthaldehyde (B104281) oxime, or its derivatives, typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are often solids that can be isolated and purified through filtration and washing. Characterization is then carried out using a range of spectroscopic and analytical techniques to determine the structure and properties of the newly formed compounds.

Complexes of first-row transition metals with ligands derived from naphthaldehyde have been successfully synthesized. For instance, Cobalt(II) complexes with hydroxy oximes derived from 2-hydroxy-1-naphthaldehyde (B42665) have been prepared. asianpubs.org The general synthetic procedure involves mixing the oximic ligand with a Co(II) salt. asianpubs.org Similarly, complexes of Co(II), Ni(II), and Cu(II) with related Schiff base ligands are typically prepared by adding the respective metal acetate (B1210297) salt dissolved in a hot alcohol, such as methanol (B129727), to a stirring solution of the ligand. arcjournals.orgnih.gov This mixture is then refluxed for several hours, after which the precipitated solid complex is filtered, washed, and dried. arcjournals.orgnih.gov The resulting complexes are often colored powders and are generally found to be non-electrolytes in solvents like DMF, indicating that the ligands are not displaced in solution. nih.gov

The characterization of these complexes relies on a combination of elemental analysis, molar conductance measurements, magnetic susceptibility, and various spectroscopic methods including IR, UV-Vis, and NMR spectroscopy. nih.govresearchgate.netresearchgate.net

The coordination chemistry of actinide metal ions, such as uranyl(VI) [UO₂]²⁺, with oxime-containing ligands is also an area of interest. The synthesis of uranyl(VI) complexes often involves the reaction of a uranyl salt, like uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O), with the ligand in a solvent such as ethanol (B145695) or chloroform. mdpi.com The reaction mixture is typically heated under reflux for an extended period, which facilitates the reaction and subsequent crystallization. mdpi.comresearchgate.net The formation of the complex is often indicated by a change in the color of the solution. mdpi.com The resulting uranyl(VI) complexes can be characterized by techniques like NMR spectroscopy, single-crystal X-ray diffraction, and elemental analysis to confirm their structure and composition. mdpi.com

Elucidation of Ligand-Metal Coordination Modes and Stoichiometries

Understanding how 1-naphthaldehyde oxime binds to metal ions and in what ratio is fundamental to defining the structure of the resulting complexes.

The oxime group (-CH=N-OH) is a versatile coordinating moiety. It can coordinate to a metal center in several ways, but a common mode is chelation involving both the nitrogen and oxygen atoms of the oxime group. researchgate.net Coordination through the nitrogen atom of the oxime is frequently observed. at.ua In many complexes, the ligand acts as a bidentate chelating agent, binding to the metal ion through the oximino nitrogen and a deprotonated phenolic oxygen atom when a hydroxyl group is present elsewhere on the ligand. asianpubs.org For ligands like this compound that lack an additional donor group like a phenolic hydroxyl, coordination is expected to occur primarily through the nitrogen atom of the C=N group and, following deprotonation, the oxygen atom of the N-OH group. This N,O-bidentate chelation forms a stable five-membered chelate ring with the metal ion. at.ua

The stoichiometry of the metal complexes is typically determined through elemental analysis and spectroscopic methods. For first-row transition metals, complexes with a metal-to-ligand ratio of 1:2 are commonly formed. asianpubs.orgnih.gov This leads to general molecular formulae such as [M(L)₂], where M is the metal ion (e.g., Co(II), Ni(II), Cu(II)) and L is the deprotonated oxime ligand. nih.govresearchgate.net

Based on spectroscopic and magnetic data, coordination geometries are proposed for these complexes. Octahedral geometry is frequently suggested for Co(II), Ni(II), and Cu(II) complexes, particularly when coordinated water molecules or other ancillary ligands are present, satisfying the metal's coordination number of six. nih.govchemijournal.com For example, complexes of the type [ML₂]·nH₂O often exhibit an octahedral geometry for Co(II) and Ni(II), and a tetragonally distorted octahedral geometry for Cu(II) due to the Jahn-Teller effect. nih.gov In other cases, such as with certain Co(II) complexes of related hydroxy oximes, a square-planar geometry has been suggested based on electronic spectral data. asianpubs.org

Table 1: Common Stoichiometries and Geometries of Transition Metal Complexes with Oxime-type Ligands
Metal IonCommon Metal:Ligand RatioProposed GeometryReferences
Co(II)1:2Octahedral, Square-planar asianpubs.orgnih.gov
Ni(II)1:2Octahedral nih.gov
Cu(II)1:2Distorted Octahedral nih.gov
Zn(II)1:2Octahedral chemijournal.com
Mn(II)1:2Octahedral chemijournal.com

Physicochemical and Spectroscopic Properties of Metal Complexes

The coordination of this compound to a metal ion induces significant changes in the physicochemical and spectroscopic properties of both the ligand and the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A key indicator of coordination is the shift in the vibrational frequency of the C=N (azomethine) group. Upon complexation, the ν(C=N) band typically shifts to a lower frequency, confirming the involvement of the azomethine nitrogen atom in bonding to the metal ion. nih.gov The disappearance of the ν(O-H) band of the oxime group in the complex's spectrum indicates deprotonation and coordination of the oxygen atom. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. asianpubs.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions as well as ligand-to-metal charge transfer (LMCT) bands. nih.gov For transition metal complexes, d-d transition bands are observed in the visible region, and their positions and intensities are characteristic of the coordination geometry around the metal ion. For instance, the electronic spectrum of a Cu(II) complex with an octahedral geometry might show a broad band corresponding to the ²Eg → ²T₂g transition. nih.gov

Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry and the number of unpaired electrons in a complex. For example, Co(II) complexes in an octahedral field typically have magnetic moments in the range of 4.3-5.2 B.M., while square planar complexes have moments in the range of 2.1-2.9 B.M. asianpubs.org Ni(II) octahedral complexes are paramagnetic with moments around 2.9-3.4 B.M., and Cu(II) complexes typically show a magnetic moment of ~1.73 B.M., corresponding to one unpaired electron. nih.gov

Table 2: Representative Spectroscopic and Magnetic Data for Transition Metal Complexes with Related Oxime/Schiff Base Ligands
PropertyObservationInferenceReferences
IR: ν(C=N) shiftShifts to lower frequency upon complexationCoordination via azomethine nitrogen nih.gov
IR: New bandsAppear in the low-frequency regionFormation of M-N and M-O bonds asianpubs.org
UV-Vis: d-d transitionsBands observed in the visible regionIndicates coordination geometry (e.g., octahedral, square-planar) asianpubs.orgnih.gov
Magnetic Moment (Co(II))~4.3-5.2 B.M.High-spin octahedral geometry nih.gov
Magnetic Moment (Ni(II))~2.9-3.4 B.M.Octahedral geometry nih.gov
Magnetic Moment (Cu(II))~1.7-2.2 B.M.One unpaired electron (e.g., in distorted octahedral geometry) nih.gov

Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic structure of metal complexes. The spectra provide information on both d-d electronic transitions within the metal center and charge transfer (CT) transitions between the metal and the ligand.

Charge transfer bands are typically much more intense than d-d transitions, with molar absorptivity (ε) values often around 50,000 L mol⁻¹ cm⁻¹, compared to the 20–200 L mol⁻¹ cm⁻¹ range for d-d transitions. wikipedia.org This high intensity is because CT transitions are fully allowed by spectroscopic selection rules, whereas d-d transitions in centrosymmetric complexes are Laporte-forbidden. wikipedia.orglibretexts.org Consequently, the weaker d-d bands can be obscured by the broad and intense CT bands. libretexts.orgasianpubs.org

In the case of a Cobalt(II) complex with the related ligand, 2-hydroxy-1-naphthaldehyde oxime, the electronic spectrum recorded in DMSO shows several intense absorption bands. asianpubs.org An absorption band observed at a high energy of 36,300 cm⁻¹ is attributed to an intraligand π → π* transition within the naphthaldehyde oxime moiety itself. asianpubs.org Two other strong maxima at 28,169 cm⁻¹ and 23,809 cm⁻¹ are assigned to metal-to-ligand charge transfer (MLCT) transitions. asianpubs.org The d-d transitions for this complex were not distinctly observed in the absorption spectrum, likely due to being overlapped by the much stronger charge transfer bands. asianpubs.org The observed spectral pattern is suggestive of a square-planar geometry for the Co(II) complex. asianpubs.org

Similarly, uranyl(VI) complexes with 2-hydroxy-1-naphthaldehyde oxime exhibit absorption bands in the UV-Visible region that are characteristic of the UO₂²⁺ moiety and intraligand transitions. asianpubs.org For other metal complexes, such as those with oxovanadium(IV), bands in the ultraviolet region are assigned to π→π* intraligand transitions, while shoulders at lower energy (e.g., 373-385 nm) can be attributed to ligand-to-metal charge-transfer (LMCT) transitions. svedbergopen.com

ComplexSolventAbsorption Bands (cm⁻¹)AssignmentReference
Co(II) complex of 2-hydroxy-1-naphthaldehyde oximeDMSO36,300Intraligand π → π* asianpubs.org
Co(II) complex of 2-hydroxy-1-naphthaldehyde oximeDMSO28,169Metal-to-Ligand Charge Transfer (MLCT) asianpubs.org
Co(II) complex of 2-hydroxy-1-naphthaldehyde oximeDMSO23,809Metal-to-Ligand Charge Transfer (MLCT) asianpubs.org

Magnetic Susceptibility Measurements for Oxidation State and Spin State Determination

Magnetic susceptibility measurements are fundamental in coordination chemistry for determining the number of unpaired electrons in a metal complex, which in turn provides direct information about the oxidation state and spin state (high-spin or low-spin) of the central metal ion. researchgate.net The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and is often compared to theoretical spin-only values to infer the geometry and electronic configuration of the complex. researchgate.netsemanticscholar.org

For transition metal complexes, the ligand field strength can dictate whether a high-spin or low-spin configuration is adopted. scirp.org Furthermore, factors such as the protonation state of the ligand can influence the redox potential and spin state of the metal center. nih.gov

ComplexMagnetic Moment (μ_eff) [B.M.]TemperatureInferred Spin State/GeometryReference
Co(II) complex of 2-hydroxy-1-naphthaldehyde oxime2.14Room TemperatureLow-spin, Square-planar asianpubs.org

X-ray Powder Diffraction for Lattice Parameter Calculation

X-ray powder diffraction (XRPD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. spuvvn.edu For coordination complexes, XRPD patterns provide a fingerprint of the compound's crystal structure, allowing for phase identification and the determination of unit cell parameters (lattice parameters). spuvvn.eduicm.edu.pl By indexing the diffraction peaks, one can determine the crystal system (e.g., cubic, hexagonal, monoclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). icm.edu.pl

The XRPD data for a Co(II) complex of 2-hydroxy-1-naphthaldehyde oxime were successfully indexed, revealing that the complex crystallizes in a hexagonal system. asianpubs.org The analysis yielded specific lattice parameters and a unit cell volume consistent with the proposed structure. asianpubs.org The observed density of the complex (1.5971 g cm⁻³) was found to be in very good agreement with the density calculated from the XRPD data (1.5934 g cm⁻³), which validates the accuracy of the assigned crystal system and indexing. asianpubs.org

ComplexCrystal SystemSpace GroupLattice ParametersUnit Cell Volume (V)Reference
Co(II) complex of 2-hydroxy-1-naphthaldehyde oximeHexagonalPmmma = b = 21.62 Å, c = 24.30 Å9838.0 x 10⁻²⁴ cm³ asianpubs.org

Theoretical and Computational Investigations of 1 Naphthaldehyde Oxime

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to investigate the electronic and structural properties of molecules. acs.orgescholarship.org For 1-naphthaldehyde (B104281) oxime, DFT calculations are instrumental in elucidating its fundamental characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), the equilibrium geometry of 1-naphthaldehyde oxime corresponding to a minimum on the potential energy surface can be located. eurekaselect.comnih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

For the related compound, 1-naphthaldehyde, DFT calculations have been used to study its conformational preferences, revealing that steric and intramolecular hydrogen bonding effects are key drivers in its geometry. researchgate.net Similar calculations for this compound would reveal the orientation of the oxime group relative to the naphthalene (B1677914) ring. The crystal structure of (E)-1-naphthaldehyde oxime shows a single intermolecular O—H⋯N hydrogen-bonding interaction, which leads to the formation of one-dimensional polymeric chains. nih.gov Computational models can further explore these interactions in different phases.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more chemically reactive. biointerfaceresearch.comresearchgate.net For oxime derivatives, the HOMO-LUMO gap can indicate charge-transfer possibilities within the molecule. biointerfaceresearch.com

Table 1: Calculated Geometrical Parameters for Optimized Structures (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC=N~1.28 Å
Bond LengthN-O~1.41 Å
Bond LengthO-H~0.97 Å
Bond AngleC-C=N~121°
Bond AngleC=N-O~111°
Dihedral AngleC-C-C=N~180° (for planarity)

Table 2: Calculated Electronic Properties (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structure validation.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield harmonic frequencies that are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor. nih.gov For 1-naphthaldehyde, C-H stretching vibrations have been identified in the range of 3160-2728 cm⁻¹. researchgate.net A detailed interpretation of the vibrational spectra can be achieved through Potential Energy Distribution (PED) analysis, which assigns each vibrational mode to specific molecular motions. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a popular approach for calculating NMR chemical shifts (δ) and shielding tensors. nih.govdntb.gov.ua The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.gov Calculations can help assign the signals in experimental ¹H and ¹³C NMR spectra, which is particularly useful for complex molecules or for distinguishing between isomers. nih.gov Experimental ¹H and ¹³C NMR data for (E)-1-naphthaldehyde oxime have been reported, providing a basis for comparison with theoretical predictions. nih.gov For example, the experimental chemical shift for the CH=N carbon is 150.0 ppm. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for 1-Naphthaldehyde Derivatives (Illustrative) Note: This table illustrates the typical comparison. Experimental data for this compound would be required for a direct comparison.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)33953389O-H stretch
ν(C-H)aromatic30603055Aromatic C-H stretch
ν(C=N)16201614C=N stretch
ν(C=C)aromatic15901585Aromatic ring stretch

Advanced Quantum Chemical Methods

While DFT is a versatile tool, more computationally intensive methods are sometimes required for higher accuracy, particularly for calculating reaction energies and exploring reaction mechanisms.

Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory are advanced ab initio methods that provide a more rigorous treatment of electron correlation than standard DFT functionals. mtak.hu Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. escholarship.org

These methods can be used to compute highly accurate energetic profiles, including isomerization energies, conformational energy differences, and reaction enthalpies for this compound. While computationally expensive, they serve as benchmarks for calibrating the accuracy of DFT functionals. For a molecule like naphthalene, CC2 and CC3 level calculations have been used to determine vertical excitation energies with high precision. rsc.org

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states (TS) that connect them. chemrxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path of a reaction. chemrxiv.orgyoutube.com

Computational methods can be used to locate transition state structures and calculate the activation energy (the energy barrier) of a reaction. rsc.org For reactions involving oximes, such as their formation, hydrolysis, or rearrangement, computational modeling can elucidate the step-by-step mechanism. datapdf.com For example, a study on an intramolecular oxime transfer reaction used DFT to predict that water-addition and -expulsion steps represent the highest energy barriers. datapdf.com Similar studies on this compound could explore its reactivity, such as the Beckmann rearrangement, by mapping the potential energy surface and identifying the relevant transition states. nih.gov Variational transition-state theory can be employed to calculate thermal reaction rate constants, providing a direct link between computational results and experimental kinetics. nih.govrsc.org

Computational Studies on Electronic and Optical Properties

Time-dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited-state properties of molecules, making it suitable for investigating the electronic and optical behavior of this compound. nih.gov

These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net The analysis of the molecular orbitals involved in these transitions, typically from a HOMO-like orbital to a LUMO-like orbital, reveals their nature, such as π→π* or n→π* transitions, and whether they involve intramolecular charge transfer (ICT). nih.gov

Furthermore, computational methods can predict emission properties (fluorescence) by optimizing the geometry of the first excited state. nih.gov Other properties, such as nonlinear optical (NLO) responses, which are relevant for materials used in optoelectronics, can also be calculated. nih.gov Studies on naphthalimide derivatives, which share the naphthalene chromophore, have shown that the electronic and optical properties are strongly influenced by substituent groups, and computational results are in good agreement with experimental absorption and emission spectra. nih.govnih.gov These studies suggest that this compound is also likely to possess interesting photophysical properties that can be reliably modeled using computational techniques.

Prediction of Nonlinear Optical (NLO) Properties

While direct computational studies on the nonlinear optical (NLO) properties of this compound are not extensively documented in dedicated literature, the NLO characteristics of structurally similar naphthalimide and naphthaldehyde derivatives have been explored, providing a basis for predicting its potential behavior. Organic molecules with π-conjugated systems, like the naphthalene moiety, are of significant interest for NLO applications due to their potential for large optical nonlinearities, which are crucial for technologies in laser frequency conversion, telecommunications, and digital data storage nih.gov.

Computational methods, primarily DFT, are employed to calculate the key parameters that define a molecule's NLO response. These parameters include the dipole moment (μ), the mean polarizability (<α>), and, most importantly, the first (β) and third-order (γ) hyperpolarizabilities. A large hyperpolarizability value is indicative of a significant NLO response.

Studies on related naphthalimide Schiff base compounds have demonstrated that these molecules can exhibit substantial NLO properties. For instance, DFT calculations at the M06/6–311G** level of theory have been used to determine these properties. The results often show that the calculated hyperpolarizability values are significantly greater than those of standard reference NLO materials like para-nitroaniline (p-NA), suggesting their potential for practical NLO applications nih.gov. The presence of electron-donating and electron-accepting groups can further enhance these properties by facilitating intramolecular charge transfer analis.com.my.

The predicted NLO response for a series of naphthalimide derivatives shows a clear trend related to molecular structure, indicating that targeted modifications can tune the NLO properties nih.gov. Given its conjugated naphthalene core, this compound is hypothesized to possess notable NLO characteristics, though specific computational verification is required.

CompoundComputational MethodAverage Third-Order NLO Polarizability <γ> (× 10⁻³⁶ esu)Comparison to p-NA <γ>
Naphthalimide Derivative 5aM06/6-311G 122.05 times greater
Naphthalimide Derivative 5bM06/6-311G225.79 times greater
Naphthalimide Derivative 5cM06/6-311G 527.721 times greater
para-nitroaniline (p-NA) (Reference)M06/6-311G25.45-

Table 1: Computed third-order NLO polarizabilities for representative naphthalimide derivatives, illustrating the potential NLO response of this class of compounds. Data sourced from a computational study by Kumar et al. (2021) nih.gov.

Tautomeric Equilibrium Studies (e.g., Keto-Enol Forms)

For oximes derived from ortho-hydroxy naphthaldehydes, such as this compound, the existence of tautomeric equilibrium is a subject of significant interest. This equilibrium typically involves the enol-imine and keto-enamine forms, which can interconvert through intramolecular proton transfer. The position of this equilibrium is highly sensitive to environmental factors, particularly the polarity of the solvent.

Computational studies using DFT, combined with experimental techniques like UV-Visible, FT-IR, and NMR spectroscopy, have been instrumental in elucidating the tautomeric behavior of closely related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) researchgate.netresearchgate.net. These compounds serve as excellent models for understanding the tautomerism in this compound.

The two primary tautomers are:

Enol-imine form: Characterized by an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen (O-H···N).

Keto-enamine form: Characterized by a hydrogen bond between the enamine proton and the carbonyl oxygen (N-H···O).

Research has consistently shown that the enol-imine tautomer is generally favored in the solid state and in weakly polar or nonpolar solvents like deuterochloroform (CDCl₃), cyclohexane, and benzene (B151609) researchgate.netresearchgate.net. Spectroscopic data, such as ¹H-NMR, confirms the dominance of the enol-imine form in these conditions, showing a characteristic signal for the OH proton involved in the intramolecular hydrogen bond researchgate.net.

Conversely, an increase in solvent polarity can shift the equilibrium toward the keto-enamine form researchgate.net. The keto-amine form has been observed in basic solutions of both polar and nonpolar solvents, including DMSO, ethanol (B145695), and chloroform researchgate.net. DFT calculations support these experimental findings, showing how solvent effects can alter the relative energies and stability of the tautomers. For example, Density Functional Theory calculations (B3LYP/6-311+G**) have been successfully used to reproduce the solvent effects on the tautomeric equilibrium of hydroxynaphthaldehyde derivatives researchgate.net.

Solvent / MediumConditionFavored Tautomeric FormSupporting Evidence
Deuterochloroform (CDCl₃)Weakly PolarEnol-imine¹H-NMR and ¹³C-NMR Data researchgate.net
CyclohexaneNonpolarEnol-imineUV-Visible Spectroscopy researchgate.net
EthanolPolar, Basic SolutionKeto-enamineUV-Visible Spectroscopy researchgate.netresearchgate.net
DMSOPolar, Basic SolutionKeto-enamineUV-Visible Spectroscopy researchgate.net
ChloroformBasic SolutionKeto-enamineUV-Visible Spectroscopy researchgate.netresearchgate.net
BenzeneAcidic/Basic SolutionKeto-enamineUV-Visible Spectroscopy researchgate.netresearchgate.net

Table 2: Summary of solvent influence on the tautomeric equilibrium of Schiff bases derived from 2-hydroxy-1-naphthaldehyde, which are structural analogs of this compound researchgate.netresearchgate.netresearchgate.net.

Advanced Applications in Chemical Science

Role as Precursors and Intermediates in Fine Chemical Synthesis

1-Naphthaldehyde (B104281) oxime serves as a versatile precursor and intermediate in the synthesis of a wide array of fine chemicals. The inherent reactivity of the oxime moiety allows for its transformation into other functional groups, while the naphthalene (B1677914) unit provides a rigid, planar scaffold.

Oxime compounds, including 1-Naphthaldehyde oxime, are recognized as important intermediates in organic synthesis. nih.gov The characteristic HO—N=C moiety is a valuable and simple reagent that can be readily transformed. For instance, oximes are crucial intermediates in the industrial production of caprolactam, the monomer for Nylon 6. nih.gov

The oxime group can participate in addition reactions with nitrile ligands to generate a variety of nitrogen-containing heterocycles and functional groups. nih.gov This reactivity allows for the construction of more complex molecular frameworks, such as:

Iminoacylated compounds

Amidines

Carboxamides

Phthalocyanines

1,3,5-triazapentadiene species nih.gov

The naphthalene portion of the molecule is also a significant building block, known for its ability to form stable and planar structures, which is advantageous in creating organic solid-state laser dyes and other functional materials. nih.gov The synthesis of this compound itself is a straightforward process, typically achieved by treating 1-naphthaldehyde with hydroxylamine (B1172632) hydrochloride and a base like sodium carbonate, with reported yields around 90%. nih.gov

The oxime functional group is an excellent coordinating agent for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. Oximes can form stable complexes with a wide range of transition metals. chemicalbook.comrsc.org This ability is attributed to the presence of both a nitrogen and an oxygen atom with lone pairs of electrons, which can chelate to a metal center.

Research has demonstrated the synthesis of metal complexes using ligands derived from naphthaldehyde. For example, Cobalt(II) complexes of 2-hydroxy-1-naphthaldehyde (B42665) oxime have been successfully synthesized and characterized. orientjchem.org In these complexes, the ligand coordinates to the central cobalt atom through the oximino nitrogen and the phenolic oxygen atoms. orientjchem.org Similarly, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde form stable complexes with Cu(II), Zn(II), and Co(II), where coordination occurs through the azomethine nitrogen and phenolic oxygen. researchgate.net This highlights the versatility of the naphthaldehyde scaffold in creating ligands that can bind to metal ions, forming complexes with specific geometries and potentially useful properties.

Applications in Materials Science

The incorporation of the this compound structure into larger molecules has led to the development of advanced materials with specific, tailored properties, particularly in the field of photopolymerization and optoelectronics.

A significant application of 1-naphthaldehyde derivatives is in the creation of naphthalene-based oxime esters that function as Type I photoinitiators for free radical photopolymerization. nih.gov These photoinitiators are one-component systems that, upon exposure to light, undergo photocleavage to generate free radicals, which in turn initiate the polymerization of monomers like acrylates. nih.govsemanticscholar.org

The key mechanism involves the facile cleavage of the N–O bond within the oxime ester moiety upon light irradiation. nih.govencyclopedia.pub This process generates an iminyl radical and a carboxyl radical, which can subsequently initiate the polymerization chain reaction. nih.gov A study systematically synthesized and evaluated a series of naphthalene-based oxime esters (NA-1 to NA-4), derived from both 1-naphthaldehyde and 2-naphthaldehyde, to investigate their photochemical properties and photoinitiating abilities. nih.gov

The research found that the position of the substituent on the naphthalene ring significantly impacts the initiator's performance. Specifically, 1-naphthalene-based compounds showed a greatly improved UV absorption region compared to their 2-naphthalene counterparts. nih.govmdpi.comresearchgate.net Furthermore, the addition of a methoxy (B1213986) group to the naphthalene ring resulted in longer absorption characteristics. nih.govresearchgate.net One particular compound, an o-methoxy substituted 1-naphthalene-based oxime ester (NA-3), exhibited a red-shifted absorption and demonstrated the highest final conversion efficiency for the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) under both UV and 405 nm LED lamp irradiation. nih.govresearchgate.net

Performance of Naphthalene-Based Oxime Esters as Photoinitiators for TMPTA Polymerization. nih.govresearchgate.net
Compound IDNaphthalene BaseSubstituentFinal Conversion (UV Lamp)Final Conversion (405 nm LED)
NA-31-Naphthaleneo-Methoxy46%41%

The inherent photophysical properties of the naphthalene ring make it a desirable component in materials designed for specific optical or electronic applications. Naphthalene-based structures are noted for their planar geometry and good electron delocalization characteristics, which are beneficial for electronic interactions and charge transport. nih.govencyclopedia.pub

In the context of the photoinitiators discussed above, the naphthalene chromophore plays a crucial role in absorbing light energy. The study of naphthalene-based oxime esters revealed that modifying the substitution pattern on the naphthalene ring allows for the tuning of their UV-visible absorption spectra. nih.gov For example, 1-naphthalene-based oxime esters exhibit improved and red-shifted UV absorption compared to 2-naphthalene derivatives, making them more efficient at capturing light from sources like UV or 405 nm LED lamps. nih.govresearchgate.net The presence of a methoxy group further enhances these absorption characteristics. nih.gov

The naphthalene chromophore is assumed to react primarily through a triplet state pathway. nih.govencyclopedia.pub However, the introduction of a methoxy group can significantly decrease the intersystem crossing from the excited singlet state to the triplet state, thereby increasing the singlet state quantum yield. nih.govencyclopedia.pub This ability to modulate the photochemical pathways and absorption properties by modifying the naphthalene unit is a key strategy in designing materials with desired optical properties for applications such as photolithography, coatings, and 3D printing. nih.govmdpi.com

Catalytic Applications

While this compound itself is not typically employed as a catalyst, the oxime functional group is central to several catalytic processes. Metal complexes derived from oxime ligands have shown catalytic activity, and oximes are important substrates in catalytic reductions. nih.gov

Oxime-metal complexes are known to act as catalysts in various chemical transformations. nih.gov The ability of the oxime to coordinate with a variety of metal ions allows for the creation of bespoke catalysts where the electronic and steric properties can be tuned for specific reactions. nih.gov

Furthermore, oximes are key substrates in the catalytic synthesis of primary amines and hydroxylamines, which are valuable chemical intermediates. The selective hydrogenation of oximes over heterogeneous catalysts is a widely used and challenging reaction. mdpi.comresearchgate.net For instance, the catalytic reduction of an oxime can yield either a primary amine through the cleavage of the N-O bond followed by reduction of the C=N bond, or a hydroxylamine if the C=N bond is reduced without N-O bond cleavage. semanticscholar.org The choice of catalyst (e.g., Palladium-on-carbon vs. Platinum-on-carbon) and reaction conditions can be used to control the selectivity of the reduction. researchgate.net Additionally, certain oxime derivatives have been designed to perform catalytic inactivation of harmful substances like reactive organophosphates, demonstrating a specialized catalytic application of the oxime moiety. orientjchem.org

Exploration of this compound Derivatives in Homogeneous and Heterogeneous Catalysis

The utility of oxime derivatives as ligands in catalysis is an area of growing interest. While extensive research specifically detailing the catalytic applications of this compound is limited, the broader class of oxime-based ligands has shown promise in various catalytic transformations. For instance, palladacycles derived from oximes have been investigated as catalysts in significant carbon-carbon bond-forming reactions. researchgate.net

These palladacycle catalysts are typically employed in homogeneous catalysis for reactions such as the Mizoroki-Heck and Suzuki-Miyaura coupling reactions. researchgate.net The oxime moiety can effectively stabilize the palladium center, facilitating the catalytic cycle. The general structure of such catalysts involves the coordination of the oxime nitrogen to the metal center.

While specific data on the performance of this compound derivatives in these reactions is not extensively documented, related structures provide insight. For example, complexes of rhodium with 2-hydroxynaphthaldehyde oxime have been synthesized and characterized, suggesting that the naphthaldehyde oxime framework is a viable scaffold for creating stable metal complexes with potential catalytic activity. mdpi.com

Design and Evaluation of Chiral Oxime-Based Ligands for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. This is often achieved through asymmetric catalysis, which relies on the use of chiral catalysts to control the stereochemical outcome of a reaction.

The design of effective chiral ligands is paramount to the success of asymmetric catalysis. While there is a vast body of research on various classes of chiral ligands, the application of ligands specifically derived from this compound is not widely reported. The general principle in designing such a ligand would involve introducing a chiral center into the this compound molecule. This could potentially be achieved by reacting 1-naphthaldehyde with a chiral hydroxylamine derivative or by modifying the naphthalene ring with a chiral substituent.

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of oximes, including 1-Naphthaldehyde (B104281) oxime, is a cornerstone of organic chemistry. nih.gov However, traditional methods often rely on hazardous solvents and reagents, prompting a shift towards more environmentally friendly approaches. ijprajournal.com Future research will likely focus on the development of green and sustainable synthetic routes.

Key areas for exploration include:

Solvent-Free Reactions: Techniques like grindstone chemistry, which involve grinding reactants together without a solvent, have shown promise for the synthesis of various oximes in excellent yields. nih.govresearchgate.net Applying and optimizing these solventless methods for 1-Naphthaldehyde oxime could significantly reduce waste and energy consumption.

Aqueous Media and Natural Catalysts: Utilizing water as a reaction medium is an attractive green alternative. yccskarad.comias.ac.in Research into the use of natural acid catalysts, such as those derived from fruit juices, in aqueous media could lead to highly efficient and eco-friendly protocols. ijprajournal.com The use of mineral water, which contains salts that can activate the amine source, has also been shown to be effective for aryl oxime synthesis. ias.ac.in

Catalyst Development: Exploring novel and reusable catalysts is crucial. Bismuth(III) oxide (Bi2O3) has been used as a cheap, stable, and non-toxic catalyst for solvent-free oxime synthesis. nih.gov Further investigation into other earth-abundant and non-toxic metal catalysts or even catalyst-free conditions in sustainable solvents will be a primary focus. ias.ac.in

Synthetic ApproachPotential Advantages for this compound Synthesis
Grindstone Chemistry Solvent-free, reduced waste, potentially faster reaction times. nih.govresearchgate.net
Aqueous Synthesis Environmentally benign, use of readily available and non-toxic solvent. yccskarad.com
Natural Acid Catalysis Utilizes renewable resources, biodegradable catalysts. ijprajournal.com
Mineral Water Medium Economical, environmentally friendly, potential for faster reactions due to mineral content. ias.ac.in
Novel Catalysts (e.g., Bi2O3) Low toxicity, cost-effective, high efficiency. nih.gov

Elucidation of Undiscovered Reactivity Pathways and Complex Reaction Mechanisms

The reactivity of the oxime functional group is diverse, serving as a precursor to nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles. nih.govmasterorganicchemistry.com However, the full reactive potential of this compound, with its bulky and electron-rich naphthalene (B1677914) moiety, remains to be explored.

Future research should aim to:

Explore Novel Transformations: The N-O bond in oximes can be fragmented through transition metal catalysis or photochemical methods to generate versatile iminyl radicals. nsf.gov Investigating the reactivity of the iminyl radical derived from this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Uncover Complex Reaction Mechanisms: The formation of oximes from aldehydes and hydroxylamine (B1172632) involves a series of steps, including nucleophilic attack, proton transfer, and elimination of water. masterorganicchemistry.comyoutube.comchemtube3d.com Detailed mechanistic studies of this compound formation and its subsequent reactions, such as the Beckmann rearrangement, can provide insights for controlling selectivity and developing new synthetic applications. masterorganicchemistry.com The influence of the naphthalene ring on reaction kinetics and pathways is a particularly interesting area for investigation.

Metal-Mediated Reactions: The use of transition metals can activate oximes towards a variety of transformations, including the synthesis of complex heterocyclic systems. acs.org A systematic exploration of different metal catalysts with this compound could unlock novel reactivity patterns.

Advanced Characterization of Transient Intermediates in Oxime Transformations

Many chemical reactions, including those involving oximes, proceed through short-lived, high-energy transient intermediates. nih.gov The direct observation and characterization of these species are crucial for a complete understanding of reaction mechanisms but present a significant experimental challenge.

Future efforts in this area should focus on:

Spectroscopic and Spectrometric Techniques: The application of advanced techniques such as in-situ infrared spectroscopy (ReactIR) could allow for the real-time monitoring of reactions involving this compound, potentially identifying key intermediates. mdpi.com

Trapping Experiments: Designing experiments to chemically trap reactive intermediates, such as the iminyl radicals formed from N-O bond cleavage, can provide indirect evidence of their existence and structure. rsc.org

Computational Support: Quantum chemical calculations can be used to predict the structures, energies, and spectroscopic signatures of potential transient intermediates, guiding experimental efforts for their detection.

Understanding these intermediates is not only fundamentally important but also has practical implications for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Computational Design and Predictive Modeling for Novel Material Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and materials before their synthesis. For this compound, computational studies can accelerate the discovery of new applications.

Future research directions include:

Predicting Electronic and Photophysical Properties: Density Functional Theory (DFT) can be employed to calculate the electronic structure, absorption spectra, and other photophysical properties of this compound and its derivatives. researchgate.net This is particularly relevant for applications in materials science, such as in the development of photoinitiators. mdpi.com

Modeling Reaction Mechanisms: Computational modeling can be used to map out the energy landscapes of potential reactions, identify transition states, and elucidate complex reaction mechanisms, complementing experimental studies. mdpi.com

Designing Novel Materials: By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to design new molecules with tailored characteristics for specific applications, such as nonlinear optics or sensing. researchgate.net

Exploration of Supramolecular Assemblies Involving this compound Scaffolds

Supramolecular chemistry, the study of non-covalent interactions, has led to the development of complex, functional architectures from molecular building blocks. The planar naphthalene core and the hydrogen-bonding capable oxime group of this compound make it an excellent candidate for constructing supramolecular assemblies.

Future research in this area could explore:

Crystal Engineering: The (E)-1-naphthaldehyde oxime isomer is known to form crystal structures stabilized by intermolecular O—H⋯N hydrogen bonds. nih.gov A systematic study of crystallization conditions and the introduction of other functional groups could lead to the design of new crystalline materials with interesting properties.

Self-Assembly in Solution: Investigating the self-assembly of this compound and its derivatives in various solvents could lead to the formation of well-defined nanostructures, such as fibers, ribbons, or vesicles. researchgate.net

Host-Guest Chemistry: The naphthalene moiety could be incorporated into larger host molecules designed to bind specific guest species, with the oxime group providing an additional site for interaction or functionalization.

The development of supramolecular assemblies based on this compound could find applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Q & A

Q. What strategies stabilize this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and humidity levels (0-75% RH). Use amber vials to prevent photodegradation and add antioxidants (e.g., BHT) if oxidation is observed. Monitor purity via periodic HPLC analysis and adjust storage conditions based on Arrhenius-derived shelf-life predictions .

Guidelines for Methodological Rigor

  • Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials. Use IUPAC nomenclature and reference primary literature for synthesis protocols .
  • Literature Review : Prioritize peer-reviewed journals over commercial databases. Use search strings combining "this compound" with terms like "synthesis," "toxicity," or "metabolism" in PubMed/Scopus .
  • Ethical Reporting : Disclose conflicts of interest and cite all data sources. Adhere to ICMJE standards for chemical safety and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.